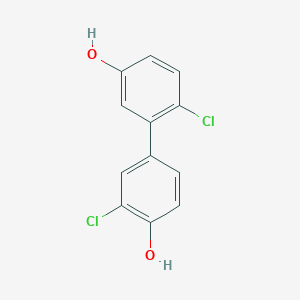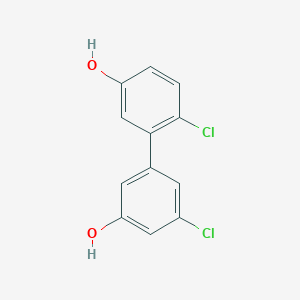
2-Chloro-5-(2,4,6-trifluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is a compound belonging to the phenol family. It has been used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 and NADPH oxidase. It is also believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and protect against certain types of cancer. It has also been shown to have anti-bacterial and anti-fungal properties. In addition, it has been shown to have neuroprotective effects, reducing the risk of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light, heat, and moisture. In addition, it has a relatively low solubility in water and some organic solvents.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%). One potential direction is to further explore its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Another potential direction is to explore its potential use as a catalyst in the synthesis of various polymers and heterocyclic compounds. Additionally, further research could be done to explore its potential use in the synthesis of other compounds and its potential use in the development of new drugs. Finally, further research could be done to explore its potential use in the development of new materials.
Méthodes De Synthèse
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) is synthesized using a two-step method. The first step involves the reaction of 2-chlorophenol with 2,4,6-trifluorobenzoyl chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-chloro-5-(2,4,6-trifluorophenyl)phenol (95%) as the main product. The second step involves the purification of the product by recrystallization. The product is then isolated as a white powder and is ready for use in scientific research applications.
Applications De Recherche Scientifique
2-Chloro-5-(2,4,6-trifluorophenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several compounds, including 2-chloro-5-(2,4,6-trifluorophenyl)aniline and 2-chloro-5-(2,4,6-trifluorophenyl)benzamide. It has also been used as a starting material in the synthesis of various polymers and as a catalyst in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
2-chloro-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O/c13-8-2-1-6(3-11(8)17)12-9(15)4-7(14)5-10(12)16/h1-5,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBPYNKRRWHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686027 |
Source


|
| Record name | 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1262001-01-3 |
Source


|
| Record name | 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
